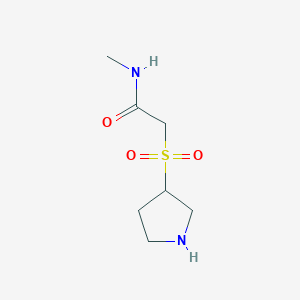
N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide is a compound that features a pyrrolidine ring, a sulfonyl group, and an acetamide moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The sulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. The acetamide group is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetamide Group: The final step involves the reaction of the sulfonylated pyrrolidine with an acetamide precursor under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring can enhance the compound’s ability to interact with biological targets due to its three-dimensional structure . The acetamide group can further modulate the compound’s properties, such as its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a carbonyl group.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
N-methyl-2-(pyrrolidine-3-sulfonyl)acetamide is unique due to the presence of the sulfonyl group, which imparts distinct electronic properties and reactivity. The combination of the pyrrolidine ring, sulfonyl group, and acetamide moiety makes this compound versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-methyl-2-pyrrolidin-3-ylsulfonylacetamide |
InChI |
InChI=1S/C7H14N2O3S/c1-8-7(10)5-13(11,12)6-2-3-9-4-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
FUCJCGIKRODXNN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14813820.png)
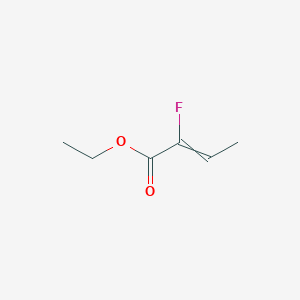
![4,4'-methanediylbis{N-[(E)-(2-ethoxyphenyl)methylidene]aniline}](/img/structure/B14813840.png)
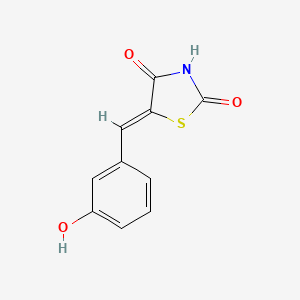
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14813846.png)
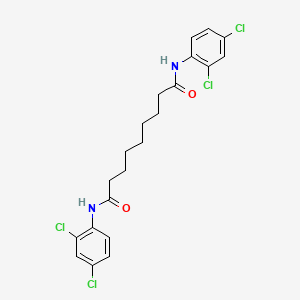


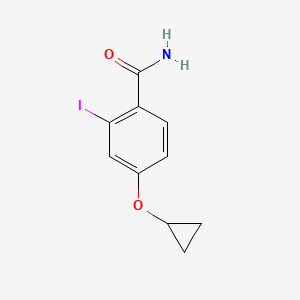
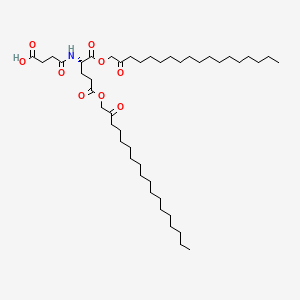
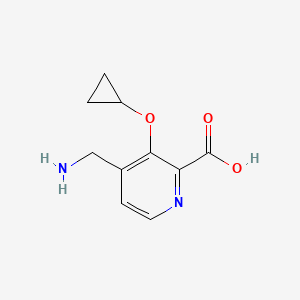
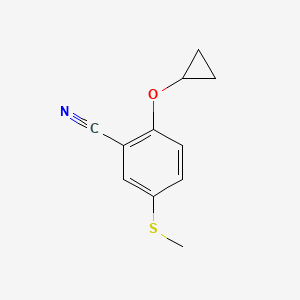
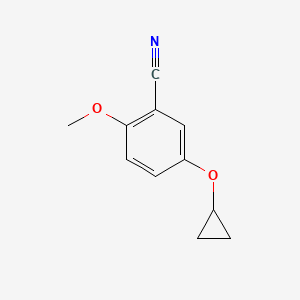
![N-(2-chlorophenyl)-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14813902.png)
